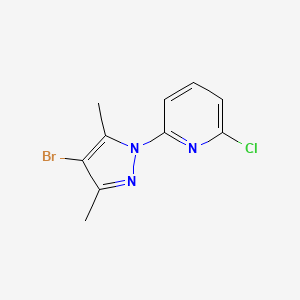

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine

Übersicht

Beschreibung

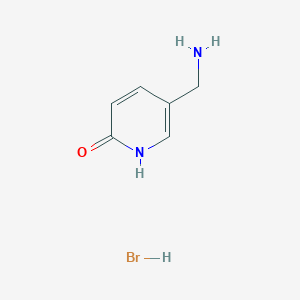

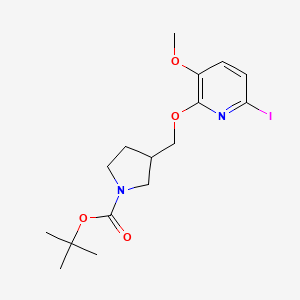

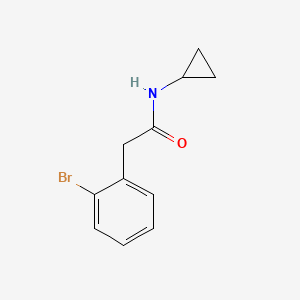

The compound “2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine” is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structures include carbon and nitrogen atoms. The compound also contains bromine and chlorine substituents, which can significantly affect its reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and pyridine rings in separate steps, followed by a coupling reaction to join the two rings together. The bromine and chlorine atoms would likely be introduced through halogenation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, as well as the bromine and chlorine substituents. The positions of these substituents on the rings could affect the compound’s properties and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrazole and pyridine rings, as well as the bromine and chlorine substituents. The compound could potentially undergo a variety of reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole and pyridine rings, as well as the bromine and chlorine substituents, could affect properties such as the compound’s polarity, solubility, melting point, boiling point, and others .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

Nickel(II) Complexes for Ethylene Oligomerization : The synthesis of nickel(II) complexes bearing pyrazolylpyridines, including derivatives similar to the specified compound, has demonstrated significant potential in catalyzing ethylene oligomerization reactions. These complexes, characterized using techniques such as X-ray diffraction, have shown the ability to produce mainly butenes when activated with methylaluminoxane, highlighting their utility in the field of organometallic chemistry and industrial catalysis (Nyamato et al., 2016).

Spin Transitions and Light-Induced Effects

Iron(II) Complexes for Spin-Crossover Studies : Research into iron(II) complexes of bis(pyrazolyl)pyridines has explored the influence of polymorphism on spin-crossover behavior. These studies have provided insights into thermal and light-induced spin transitions, crucial for developing materials with potential applications in memory devices, sensors, and displays (Pritchard et al., 2009).

Photophysical Properties and Sensing

Proton Transfer and Luminescence : Investigations into chromophores based on pyrazolylpyridines have uncovered their unique photophysical properties, including three modes of proton transfer. These findings are significant for the development of advanced luminescent materials and sensors, demonstrating the versatility of pyrazolylpyridines in scientific research (Vetokhina et al., 2012).

Biological Studies

Ruthenium(III) Complexes in Biological Contexts : Although the direct applications of the specific compound in biological studies are not highlighted, research on ruthenium(III) complexes incorporating pyrazolylpyridines like the target molecule has been conducted. These studies have focused on the synthesis, reaction kinetics, and minimal cytotoxic activity against certain cell lines, indicating potential avenues for exploring the biological implications of such compounds (Omondi et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c1-6-10(11)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYUQSUBLGTDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675043 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |

CAS RN |

1150271-20-7 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole](/img/structure/B1522255.png)

![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)

![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)